molecular formula C22H28N2 B1679860 Noremopamil CAS No. 86656-29-3

Noremopamil

Cat. No.: B1679860
CAS No.: 86656-29-3
M. Wt: 320.5 g/mol
InChI Key: SWJSQALWXRRRJA-UHFFFAOYSA-N
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Description

Calcium entry blocker, also being used as the precursor for radiolabelling emopamil>Noremopamil is a calcium entry blocker, also being used as the precursor for radiolabelling emopamil.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-5-(2-phenylethylamino)-2-propan-2-ylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2/c1-19(2)22(18-23,21-12-7-4-8-13-21)15-9-16-24-17-14-20-10-5-3-6-11-20/h3-8,10-13,19,24H,9,14-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJSQALWXRRRJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCCNCCC1=CC=CC=C1)(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Stereochemistry of Noremopamil

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of the enantiomers of chiral compounds like noremopamil. csfarmacie.czresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. csfarmacie.cz

Several types of CSPs have been successfully employed for the chiral separation of verapamil (B1683045) and its metabolites, including this compound (often referred to as norverapamil (B1221204) in analytical literature). asdlib.orgnih.govnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective. frontiersin.org

Key Factors in Chiral HPLC Separation of this compound:

ParameterDescriptionRelevance to this compound Separation
Chiral Stationary Phase (CSP) The chiral column packing material that enables enantiomeric separation.Polysaccharide-based columns like Chiralcel OD-R and Chiralpak AD have been used for verapamil and its metabolites. nih.govnih.gov Core-shell isopropyl carbamate (B1207046) cyclofructan 6 (LarihcShell-P) has also shown high efficiency. nih.gov
Mobile Phase The solvent system that carries the sample through the column.A mixture of organic solvents (e.g., hexane, ethanol, methanol) and additives is typically used. The composition can be optimized to achieve the best resolution. csfarmacie.cz
Detection The method used to detect the separated enantiomers as they elute from the column.Fluorescence detection is often used for sensitive analysis of verapamil and its metabolites. nih.gov

Table 1: Examples of Chiral HPLC Conditions for Verapamil and its Metabolites

Chiral Stationary PhaseMobile Phase CompositionDetection MethodReference
Chiralcel OD-RNot specifiedFluorescence nih.govnih.gov
Chiralpak ADNot specifiedFluorescence nih.govnih.gov
LarihcShell-PPolar organic mobile phaseNot specified nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly in the presence of a chiral solvating agent (CSA), is another valuable method for determining the enantiomeric purity of chiral compounds. nih.gov While enantiomers have identical NMR spectra in an achiral environment, the addition of a CSA forms transient diastereomeric complexes that have distinct NMR signals. asdlib.orgnih.govresearchgate.net

The difference in the chemical shifts (Δδ) of the corresponding protons of the two enantiomers in the presence of a CSA allows for the quantification of each enantiomer.

Commonly Used Chiral Solvating Agents for Amines:

(1R)-(–)-2,2,2-trifluoro-1-(9-anthryl)ethanol: This CSA has been successfully used to assay the enantiomeric purity of this compound amines by 1H NMR spectroscopy.

Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid): A widely used chiral derivatizing agent that can also be used as a CSA. researchgate.net

BINOL-based amino alcohols: These have shown excellent enantiodifferentiation properties for various chiral compounds. frontiersin.org

The selection of the appropriate CSA and the optimization of experimental conditions, such as the molar ratio of the CSA to the analyte and the solvent, are crucial for achieving accurate and reliable results. nih.gov

Molecular Mechanism of Action: Focus on Cellular and Subcellular Interactions

Classification and Mechanistic Role as a Calcium Entry Blocker

Noremopamil, like its parent compound verapamil (B1683045), is classified as a non-dihydropyridine calcium channel blocker. youtube.com This class of drugs exerts its effects by inhibiting the influx of calcium ions (Ca2+) through voltage-gated calcium channels, particularly the L-type (long-lasting) calcium channels. derangedphysiology.com These channels are crucial for the function of various cells, including cardiac myocytes and vascular smooth muscle cells. youtube.com

The fundamental mechanism of action for phenylalkylamines involves binding to the open state of the L-type calcium channel from the intracellular side. This binding effectively blocks the channel, preventing the influx of calcium that is necessary for cellular processes such as muscle contraction. In vascular smooth muscle, this inhibition of calcium entry leads to relaxation and vasodilation. In the heart, the effects are more complex, leading to a reduction in heart rate (negative chronotropy), decreased myocardial contractility (negative inotropy), and slowed atrioventricular (AV) conduction (negative dromotropy). nih.gov

It is important to note that this compound exists as stereoisomers, with the S-enantiomer exhibiting greater pharmacological activity than the R-enantiomer. nih.gov This stereoselectivity is a common feature among phenylalkylamine derivatives and highlights the specific nature of the drug-receptor interaction.

Elucidation of Specific Receptor or Ion Channel Interactions

The primary molecular target for this compound's calcium channel blocking activity is the α1 subunit of the L-type calcium channel. This subunit forms the central pore of the channel through which calcium ions pass. Phenylalkylamines like verapamil and, by extension, this compound, bind to a specific site within this α1 subunit. While detailed studies focusing exclusively on this compound's binding are limited, research on verapamil provides significant insights. The binding site for phenylalkylamines is located within the intracellular vestibule of the channel pore, accessible when the channel is in the open conformation. This "use-dependent" or "frequency-dependent" characteristic means that the blocking effect is more pronounced in tissues that are frequently depolarized, such as the heart.

Furthermore, studies on verapamil have indicated that at higher concentrations, it can also block other types of calcium channels, including P-type, N-type, and Q-type channels, as well as voltage-gated potassium channels. nih.govnih.gov While direct evidence for this compound's activity at these other channels is scarce, its structural similarity to verapamil suggests that it may share some of these properties.

Comparative Pharmacological Insights with Related Phenylalkylamine Derivatives

The phenylalkylamine class includes several compounds besides verapamil and its metabolite this compound, such as gallopamil (B102620) and anipamil (B1666041). While they share the core mechanism of L-type calcium channel blockade, there are notable differences in their pharmacological profiles.

Verapamil and its active metabolite this compound are known for their significant cardiac effects, including negative inotropic and chronotropic actions. nih.gov Gallopamil, another derivative, demonstrates similar properties. In contrast, anipamil exhibits a more peculiar pharmacological profile. Studies on isolated rabbit hearts have shown that while anipamil effectively reduces left ventricular pressure, similar to verapamil and gallopamil, its negative inotropic effect is only partially reversible by increasing calcium concentrations. nih.gov Furthermore, unlike verapamil and gallopamil, anipamil does not significantly affect heart rate or coronary spasm induced by stimulants, suggesting its calcium channel blocking activity may be more confined to the myocardial muscle. nih.gov

The stereoselectivity observed with this compound is a recurring theme within the phenylalkylamine class. For verapamil, the S-enantiomer is approximately 20 times more potent in its pharmacological effect than the R-enantiomer. nih.gov This highlights the critical role of the three-dimensional structure of these molecules in their interaction with the calcium channel.

Below is a table summarizing the key pharmacological properties of this compound and related phenylalkylamine derivatives.

CompoundPrimary TargetKey Pharmacological EffectsStereoselectivity
This compound L-type calcium channels, β-adrenergic receptorsNegative inotropy, chronotropy, and dromotropy. Higher affinity for β-receptors than verapamil.S-enantiomer is more potent. nih.gov
Verapamil L-type calcium channelsNegative inotropy, chronotropy, and dromotropy. nih.govS-enantiomer is ~20 times more potent than the R-enantiomer. nih.gov
Gallopamil L-type calcium channelsSimilar to verapamil, with negative inotropic and chronotropic effects. nih.govInformation not readily available.
Anipamil L-type calcium channelsNegative inotropy with limited effect on heart rate and coronary spasm. nih.govInformation not readily available.

Structure Activity Relationship Sar Studies of Noremopamil and Analogs

Identification of Structural Moieties Critical for Biological Activity

The biological activity of Noremopamil and its analogs is profoundly influenced by specific structural features. A critical moiety identified in these compounds is the chiral quaternary carbon center . Research on Emopamil, a closely related phenylalkylamine, indicates that its optical isomers exhibit distinct biological effects, underscoring the importance of stereochemistry at this center. nih.gov

The nitrile group is also a key structural motif, forming part of the "chiral tertiary-alkyl nitrile motif" common to calcium channel blockers such as this compound, Emopamil, and Verapamil (B1683045). researchgate.net

Furthermore, the methylation state of the nitrogen atom plays a crucial role. This compound is recognized as the desmethyl analog of Emopamil, meaning it lacks a methyl group present on the nitrogen of Emopamil. The synthesis of Emopamil from this compound involves a methylation step. nih.govnih.govslideshare.net This difference in methylation significantly impacts the compound's pharmacological profile.

Substituents on the aromatic rings (phenyl moieties) and the quaternary carbon atom are also critical. Studies on analogs of Emopamil and this compound suggest that variations in these positions, including changes to the A ring and the benzene (B151609) ring (B ring) at the phenoxy moiety, influence activity. There appears to be an optimal molecular hydrophobicity, along with position-specific steric and hydrophobic effects, that contribute to the compounds' ability to reach and interact with their site of action. researchgate.net

Analysis of Molecular Modifications and Resultant Pharmacological Profiles

Molecular modifications within the this compound series lead to discernible changes in their pharmacological profiles, particularly concerning their efficacy as calcium entry blockers and interactions with efflux pumps.

Stereoisomerism is a primary determinant of activity. Comparative studies have shown that the racemic mixture and the (-)-enantiomer of Emopamil, as well as this compound, induce similar metabolic changes at a concentration of 1 µmol/l. In contrast, the (+)-enantiomer of Emopamil was found to be ineffective even at higher concentrations (1 or 10 µmol/l). wikipedia.org This highlights the stereoselective nature of their biological action.

The methylation of the nitrogen atom from this compound to Emopamil results in a change in efficacy. Research indicates that this compound exhibits greater efficacy than Emopamil in accelerating the restitution of postischemic energy metabolism in isolated perfused rat brains. This suggests that the absence of the N-methyl group in this compound confers a more potent effect in this specific context. wikipedia.org

A broader comparison within the phenylalkylamine calcium entry blocker class reveals a distinct order of drug efficacy in accelerating the restitution of postischemic energy metabolism: this compound > Emopamil > Gallopamil (B102620). wikipedia.org This hierarchy underscores the nuanced impact of structural variations across this class of compounds.

CompoundEfficacy in Postischemic Energy Metabolism RestitutionStructural Feature (Relative to this compound)
This compoundHighestDesmethyl analog
EmopamilModerateN-methylated analog of this compound
GallopamilLowestStructurally distinct phenylalkylamine

Furthermore, the stereoselective interaction with P-glycoprotein (P-gp) , an important efflux transporter, has been observed with Emopamil. (R)-[(11)C]Emopamil demonstrated significantly greater uptake in the mouse brain compared to (S)-[(11)C]Emopamil, despite both showing homogeneous non-stereoselective regional brain distributions. nih.govnih.govslideshare.net This suggests that the stereochemistry influences how these compounds are transported across biological barriers, a critical aspect of their pharmacological profile. Verapamil, another phenylalkylamine, is also a known substrate and inhibitor of P-gp. researchgate.nethealthdirect.gov.au

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) methodologies are computational approaches used to establish mathematical relationships between the chemical structure of a series of compounds and their biological activities. wikipedia.orgwikipedia.orgyoutube.comresearchgate.net The primary goal of QSAR is to predict the activity of new chemical entities and to guide the optimization of lead compounds by correlating molecular descriptors (physicochemical properties like lipophilicity, steric parameters, and electronic effects) with observed biological responses. youtube.comresearchgate.netnih.gov

While specific QSAR models directly developed for this compound were not identified, these methodologies are highly applicable and have been extensively utilized for related phenylalkylamines and compounds that interact with P-glycoprotein. For instance, QSAR studies have been performed to identify P-gp inhibitors, a class that includes Verapamil and, by extension, its analogs like Emopamil and this compound, given their observed interactions with this transporter. nih.govnih.govhealthdirect.gov.au

The application of QSAR would involve defining a set of this compound analogs, calculating various molecular descriptors for each, and then statistically correlating these descriptors with their measured biological activities (e.g., calcium channel blockade potency, P-gp inhibition, or effects on energy metabolism). Such models could reveal the precise quantitative contribution of different structural features to the observed activity, thereby facilitating the design of more potent or selective analogs.

Exploration of Structure-Activity Relationship Paradigms in Phenylalkylamines

Phenylalkylamines constitute a diverse class of compounds, many of which exhibit significant biological activities, including calcium channel blockade and modulation of serotonin (B10506) receptors. nih.gov The SAR paradigms explored within this class provide a broader context for understanding this compound's activity.

Key SAR principles observed across phenylalkylamines include:

Substituent Effects on Aromatic Rings: The nature and position of substituents on the phenyl rings significantly influence activity. For example, specific substitution patterns, such as 2,4,5-trisubstitution, have been linked to optimal activity in certain phenylalkylamine derivatives. Nonpolar substituents like halogens and alkyl groups can increase receptor affinity.

Alpha-Methyl Group: The presence of an α-methyl group (a methyl group on the carbon atom adjacent to the nitrogen in the alkylamine chain) can dramatically increase potency, as demonstrated in some 4-thio-substituted phenylalkylamines.

Stereochemistry: As evidenced by this compound and Emopamil, stereoisomerism at chiral centers, particularly the quaternary carbon, is often crucial for determining both the potency and selectivity of pharmacological action. wikipedia.orgnih.gov

Nitrogen Substitution: The degree and nature of substitution on the nitrogen atom (e.g., primary, secondary, tertiary amine, or N-methylation) can profoundly alter the pharmacological profile, as seen in the comparison between this compound and Emopamil.

These established SAR paradigms in phenylalkylamines provide a framework for understanding how structural modifications in this compound and its analogs translate into their specific biological effects.

Pharmacokinetic Investigations in Preclinical Animal Models

Characterization of Absorption, Distribution, Metabolism, and Excretion (ADME) in Rodent Species

Studies in mice and rats have been instrumental in defining the ADME profile of Noremopamil. These preclinical models offer a systemic overview of how the compound and its analogs are processed and distributed throughout the body.

While comprehensive pharmacokinetic data for this compound itself is not extensively detailed in isolation, its role as a direct precursor to Emopamil allows for significant insights through studies of radiolabeled Emopamil. The synthesis of (R)- and (S)-[11C]Emopamil is achieved through the methylation of (R)- and (S)-Noremopamil, respectively. researchgate.netnih.gov Subsequent biodistribution studies in ddY mice using these radiolabeled compounds have provided a window into the in vivo behavior that originates from this compound. qst.go.jp

Following administration, the distribution of the radiolabeled Emopamil enantiomers, derived from their this compound precursors, was tracked. These studies revealed that while both enantiomers distribute throughout the body, their concentration and persistence in specific tissues, such as the brain, can differ significantly. researchgate.netnih.gov For instance, investigations into related phenylalkylamine calcium channel blockers like verapamil (B1683045), which shares structural similarities, have demonstrated dose-dependent pharmacokinetics in rats, highlighting the complexity of this class of compounds. researchgate.net

A notable characteristic of this compound's pharmacokinetic profile, as inferred from studies of its derivatives, is its stereoselectivity. researchgate.netnih.gov The differential handling of its enantiomers by the body is a key finding from preclinical research.

Research involving the (R)- and (S)- enantiomers of [11C]Emopamil, synthesized from the corresponding this compound enantiomers, has demonstrated this stereoselective behavior in mice. researchgate.netnih.gov A significant finding was the greater uptake of (R)-[11C]Emopamil in the mouse brain compared to the (S)-[11C]Emopamil enantiomer. researchgate.netnih.gov This suggests a difference in the ability of the enantiomers to cross the blood-brain barrier or to be retained within the brain tissue.

Furthermore, plasma analysis revealed that the concentration of unchanged (S)-[11C]Emopamil was significantly lower than that of (R)-[11C]Emopamil at 15 minutes post-injection. nih.gov This indicates a stereoselective difference in their metabolism or clearance from the systemic circulation, with the (S)-enantiomer being more rapidly processed or eliminated. nih.gov Despite these differences in brain uptake and plasma levels, both enantiomers exhibited a homogeneous, non-stereoselective regional distribution within the brain itself. researchgate.netnih.gov

Enantiomer Comparison in Mice(R)-[11C]Emopamil (from (R)-Noremopamil)(S)-[11C]Emopamil (from (S)-Noremopamil)Reference
Brain Uptake Significantly greaterLower than (R)-enantiomer researchgate.netnih.gov
Unchanged Plasma Level (15 min) HigherSignificantly lower than (R)-enantiomer nih.gov
Regional Brain Distribution Homogeneous, non-stereoselectiveHomogeneous, non-stereoselective researchgate.netnih.gov

This compound Metabolism and Metabolite Identification

The metabolic transformation of this compound is a critical aspect of its pharmacology. The primary metabolic step is its conversion to Emopamil. Studies have focused on the subsequent metabolism of Emopamil and the nature of its metabolites.

Predicted Major Metabolic Pathways

The principal metabolic pathway for this compound is its N-methylation to form Emopamil. researchgate.netnih.gov Following this conversion, Emopamil itself undergoes further metabolism. Based on studies with radiolabeled (R)- and (S)-[11C]Emopamil, it is evident that both enantiomers are rapidly metabolized into more hydrophilic (water-soluble) metabolites. researchgate.netnih.gov This transformation is a common detoxification pathway in the body, facilitating the excretion of foreign compounds. While specific structures of all downstream metabolites are not fully elucidated in the provided context, the formation of polar metabolites is a consistent finding.

Peripheral Metabolism Studies

Investigations into the peripheral metabolism of [11C]Emopamil in mice have confirmed its rapid breakdown. researchgate.netnih.gov The stereoselective nature of this compound's derivatives extends to their metabolism. The observation that unchanged plasma levels of (S)-[11C]Emopamil were significantly lower than those of the (R)-enantiomer points towards a more rapid peripheral metabolism of the (S)-form. nih.gov This suggests that the enzymes responsible for metabolizing Emopamil in peripheral tissues, such as the liver, may have a preference for the (S)-enantiomer.

Interspecies Pharmacokinetic Extrapolation and Modeling

In the preclinical assessment of this compound, interspecies pharmacokinetic extrapolation and modeling are pivotal for translating findings from animal studies to predict the drug's behavior in humans. This process relies on identifying relationships between pharmacokinetic parameters and the physiological characteristics of different species, such as body weight. nih.gov Allometric scaling is a common empirical method used for this purpose, where parameters like clearance (CL) and volume of distribution (Vss) from at least three animal species are plotted against their body weight in a log-log regression to predict human values. nih.govnih.gov The fundamental assumption is that many physiological and pharmacokinetic processes scale in a predictable manner with body size. mdpi.com

However, simple allometry is not always sufficient, as it assumes that determinants of drug clearance are solely related to body weight, which can lead to inaccurate predictions. dntb.gov.ua To enhance predictive accuracy, more sophisticated approaches like physiologically based pharmacokinetic (PBPK) modeling are employed. nih.govnih.gov PBPK models are mechanistic, incorporating data on the compound's physicochemical properties along with species-specific physiological information (e.g., organ blood flow, tissue volumes, and enzyme expression levels). researchgate.netresearchgate.net For compounds structurally related to this compound, such as verapamil, PBPK models have been developed to describe complex pharmacokinetic behaviors, including dose-dependent metabolism and the effects of enantiomers. nih.govnih.gov These models can simulate the concentration-time profiles of the drug and its metabolites, like norverapamil (B1221204), in various tissues, offering a more nuanced understanding than allometric scaling alone. nih.govnih.govresearchgate.net By integrating in vitro metabolism data, PBPK models can also predict potential drug-drug interactions and the impact of genetic polymorphisms on the drug's disposition. nih.govresearchgate.net

The goal of these modeling efforts is to provide a more reliable estimation of human pharmacokinetics, which is essential for guiding the design of first-in-human clinical trials. researchgate.net

Role of Humanized Animal Models in Pharmacokinetic Research

A significant challenge in interspecies extrapolation is the difference in drug metabolism between species. nih.gov Humanized animal models, particularly transgenic mice, have been developed to address this limitation and play a crucial role in modern pharmacokinetic research. nih.gov These models are created by introducing human genes that code for specific drug-metabolizing enzymes or drug transporters into the mouse genome, sometimes in the absence of the mouse orthologs. nih.govbiomere.com

For a compound like this compound, whose metabolism is likely mediated by cytochrome P450 (CYP) enzymes similar to its parent compound verapamil (a known CYP3A4 substrate), humanized models are invaluable. nih.govnih.gov For instance, transgenic mouse models expressing human CYP3A4 or other relevant CYPs can provide more predictive data on metabolic pathways and clearance rates than conventional animal models. nih.gov These models allow researchers to study the specific contribution of human enzymes to the drug's pharmacokinetics and to generate human-specific metabolite profiles. biomere.com This is critical for predicting drug clearance, potential drug-drug interactions, and chemical toxicity in humans with greater accuracy. nih.gov

Humanized mouse models can be generated through various techniques, including the microinjection of a human transgene into zygotes or the engraftment of human hepatocytes into immunodeficient mice (e.g., the PXB-mouse® model). nih.govbiomere.com These advanced models help bridge the gap between preclinical animal data and the human clinical scenario, ultimately improving the translation of pharmacokinetic data and reducing the attrition rate of drug candidates. biomere.comnih.gov

Advanced Analytical Methodologies for Pharmacokinetic Quantification

Accurate quantification of this compound and its metabolites in biological matrices is fundamental to all pharmacokinetic investigations. The development and validation of robust bioanalytical methods are essential for generating reliable data. Modern analytical techniques offer high sensitivity and specificity, allowing for precise measurement of drug concentrations even when sample volumes are limited.

Mass Spectrometry-Based Techniques

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS or LC-MS/MS), stands as the gold standard for the bioanalysis of many pharmaceutical compounds, including those structurally similar to this compound. nih.govnih.gov This technique offers exceptional sensitivity and selectivity, enabling the quantification of a parent drug and its metabolites simultaneously, even at very low concentrations in complex biological fluids like plasma. nih.gov

For the analysis of related compounds like verapamil and its primary metabolite norverapamil, LC-electrospray-tandem mass spectrometry (LC-ESI-MS/MS) methods have been successfully developed and validated. nih.gov These methods often operate in the Selected Reaction Monitoring (SRM) mode, which provides high specificity by monitoring a particular precursor-to-product ion transition for the analyte of interest and its deuterated internal standard. nih.gov This approach allows for the selective detection of each compound based on its unique molecular mass, even if they are not fully separated chromatographically. nih.gov The high sensitivity of these assays enables quantification at levels as low as picograms per milliliter (pg/mL) from small plasma volumes. nih.gov Such methods are crucial for accurately defining the pharmacokinetic profiles in preclinical and clinical studies. nih.gov

Below is an example of parameters for an LC-MS/MS method, based on established methods for structurally related compounds.

Table 1: Example Parameters for a Mass Spectrometry-Based Bioanalytical Method

Parameter Description
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detection Selected Reaction Monitoring (SRM)
Chromatography Reversed-Phase C8 or C18 column
Mobile Phase Gradient elution with Acetonitrile and Ammonium Acetate buffer
Internal Standard Deuterated analog of the analyte (e.g., [²H₃]Norverapamil)
Sample Type Plasma, Intestinal Perfusate

| Lower Limit of Quantification (LLOQ) | Typically in the low pg/mL to low ng/mL range |

Serial Microsampling for Comprehensive Pharmacokinetic Profiling

Serial microsampling is an advanced technique that involves the collection of very small volumes of blood (typically <50 µL) at multiple time points from a single animal. nih.gov This approach has gained prominence in preclinical pharmacokinetic studies due to its significant ethical and scientific advantages. nih.gov By minimizing the blood volume withdrawn, microsampling reduces the physiological stress on the animal, allowing for the use of fewer animals (in line with the "3Rs" principles of Reduction, Refinement, and Replacement) and enabling a complete pharmacokinetic profile to be generated from each individual subject. nih.gov

This method is particularly beneficial for studies in small rodents like mice, where traditional blood sampling can cause significant physiological disturbances that may alter the drug's pharmacokinetic parameters. nih.gov The successful implementation of serial microsampling is heavily dependent on the availability of highly sensitive bioanalytical methods, such as the LC-MS/MS techniques described previously, which can accurately quantify drug concentrations in these minute sample volumes. nih.gov The use of microsampling can lead to more robust and reliable pharmacokinetic data, as it eliminates the inter-animal variability associated with composite profiling, where each time point is derived from a different animal. nih.gov Studies have shown a strong preference for microsampling over conventional methods among personnel involved in pediatric clinical studies, highlighting its potential to reduce the burden on study subjects. nih.gov

Pharmacodynamic Profiling in Preclinical Research Contexts

In Vivo Pharmacodynamic Responses and Endpoints in Animal Models

Detailed in vivo studies characterizing the pharmacodynamic responses to Noremopamil are not extensively documented. The majority of the available information pertains to its role in synthetic chemistry for other agents.

A singular study was identified that directly investigated the effects of this compound on energy metabolism in a preclinical model. This research compared the effects of several phenylalkylamine calcium entry blockers on postischemic energy metabolism in the isolated perfused rat brain. The findings indicated that this compound, at a concentration of 1 μmol/l, was effective in enhancing the postischemic restoration of high-energy phosphate (B84403) levels. karger.com The study suggested a rank order of efficacy for accelerating the restitution of postischemic energy metabolism as this compound > Emopamil > Gallopamil (B102620). karger.com The observed metabolic effects were associated with an increase in the postischemic perfusion rate, suggesting a link to vasodilation. karger.com

Table 1: Comparative Efficacy of Phenylalkylamine Calcium Entry Blockers on Postischemic Energy Metabolism

Compound Concentration Effect on Postischemic Restoration of High-Energy Phosphates
This compound 1 μmol/l Enhanced restoration
Emopamil 1 μmol/l Similar metabolic changes to this compound
Gallopamil 10 μmol/l Enhanced restoration

| (+)-Emopamil | 1 or 10 μmol/l | Ineffective |

This table is based on data from a study on postischemic energy metabolism in the isolated perfused rat brain. karger.com

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Simulation in Drug Discovery

There is no information available in the public domain regarding the use of pharmacokinetic/pharmacodynamic (PK/PD) modeling and simulation specifically for this compound in the context of drug discovery.

No studies were found that describe the exposure-response relationships for this compound in any preclinical system. Consequently, there are no data tables or detailed findings to report for this section.

Given the lack of any established PK/PD models for this compound, there is no information on their application for the optimization of preclinical study designs.

Role of Noremopamil in Drug Transporter Biology Research

Noremopamil as a Probe or Substrate for Efflux Transporter Studies

The primary role of this compound in this research area is not as a direct probe or substrate in its native form, but as the chemical starting material for the synthesis of radiolabeled tracers. These tracers are then used to investigate the activity of efflux pumps, which are proteins that actively transport a wide variety of substances out of cells. nih.gov

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a well-characterized efflux transporter encoded by the ABCB1 gene. numberanalytics.commdpi.com It plays a significant role in limiting the penetration of various drugs into sensitive tissues, such as the brain, and contributes to multidrug resistance in cancer. nih.govnih.gov this compound is the direct precursor for the synthesis of (R)- and (S)-[¹¹C]emopamil, which are used to study P-gp interactions. nih.gov

Research has focused on emopamil, a derivative synthesized from this compound, to evaluate P-gp substrate characteristics. nih.gov Emopamil is identified as a weak substrate for P-glycoprotein. nih.gov This property is advantageous for a PET tracer because a weak substrate is sensitive enough to measure increases in P-gp function. nih.gov The stereoisomers of emopamil, synthesized from their respective this compound precursors, exhibit different interactions with P-gp. Studies comparing the brain uptake of (R)- and (S)-[¹¹C]emopamil found that the (R)-isomer showed significantly higher accumulation in the mouse brain, suggesting stereoselectivity in its interaction with transport mechanisms at the blood-brain barrier. nih.gov

The utility of a P-gp substrate in research is often determined by its permeability and affinity. For instance, verapamil (B1683045), another P-gp substrate, has a relatively high permeability, whereas vinblastine (B1199706) has a lower permeability but a higher affinity for P-gp, which significantly impacts its intestinal absorption. nih.gov The characteristics of this compound-derived tracers are evaluated in a similar context to determine their suitability for specific research applications.

While this compound itself is not primarily studied as a P-gp inhibitor, its derivatives are used in PET imaging studies alongside potent P-gp inhibitors to quantify transporter function. nih.govpatsnap.com In these studies, a known inhibitor is administered to temporarily block P-gp, and the resulting change in the brain uptake of the this compound-derived radiotracer is measured. For example, the administration of cyclosporine A, a first-generation P-gp inhibitor, led to an approximate threefold increase in the brain activity of (R)-[¹¹C]emopamil, confirming that the tracer's efflux is P-gp dependent. nih.govnih.gov This method allows researchers to assess the baseline function and the inhibitory potential of other investigational drugs on P-gp. nih.gov

Table 1: Generations of P-glycoprotein Inhibitors
GenerationExamplesKey Characteristics
First-GenerationVerapamil, Cyclosporine AInitially developed for other indications; require high concentrations to inhibit P-gp, leading to potential toxicity. nih.gov
Second-GenerationValspodar, ElacridarMore potent and specific than first-generation inhibitors but can have complex drug-drug interactions. nih.gov
Third-GenerationTariquidar, ZosuquidarHigh potency and specificity with lower toxicity, developed through rational drug design. nih.gov

The interaction of this compound or its direct derivatives with the Breast Cancer Resistance Protein (BCRP), another important efflux transporter from the ABCG2 subfamily, is not extensively detailed in the reviewed literature. nih.gov Research on efflux transporter probes often involves screening for specificity. While tracers derived from this compound are characterized for their interaction with P-gp, their potential interaction with BCRP would be a critical factor in their validation as a P-gp-specific imaging agent. nih.govnih.gov Studies with other compounds show that BCRP inhibition can significantly alter drug pharmacokinetics, highlighting the importance of transporter specificity. nih.govnih.gov

Interaction with P-glycoprotein (P-gp)

Application in Blood-Brain Barrier (BBB) Transport Research

The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system from potentially harmful substances. mdpi.com Efflux transporters like P-gp are highly expressed at the BBB and actively pump many drugs out of the brain, limiting their therapeutic efficacy for neurological disorders. nih.govpatsnap.com

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of biological processes, including the function of transporters like P-gp. nih.govnih.gov This is achieved by using radiolabeled molecules, known as tracers, that are substrates for the transporter of interest. nih.gov

This compound is a key precursor in the synthesis of such tracers. Specifically, (R)- and (S)-noremopamil are used to synthesize (R)- and (S)-[¹¹C]emopamil by methylation with [¹¹C]methyl triflate. nih.gov The resulting radiotracer, particularly (R)-[¹¹C]emopamil, has been identified as a novel and effective tool for imaging P-gp function at the BBB. nih.gov

PET studies comparing (R)-[¹¹C]emopamil with the more established P-gp tracer, (R)-[¹¹C]verapamil, have demonstrated the advantages of the this compound derivative. nih.gov The key finding is that (R)-[¹¹C]emopamil has a significantly higher baseline uptake in the brain than (R)-[¹¹C]verapamil. nih.gov However, when P-gp is blocked by an inhibitor like cyclosporine A, the brain accumulation of both tracers becomes comparable. nih.gov This indicates that (R)-[¹¹C]emopamil provides a larger and more easily detectable signal window for measuring changes in P-gp function, making it particularly suitable for studies investigating enhanced P-gp activity. nih.gov

Table 2: Comparison of PET Tracers for P-gp Function at the BBB
TracerPrecursorKey FindingAdvantage
(R)-[¹¹C]Emopamil(R)-NoremopamilBaseline brain radioactivity AUC was 2-fold higher than that of (R)-[¹¹C]Verapamil. nih.govProvides a larger signal window, making it a sensitive tracer for imaging P-gp function. nih.gov
(R)-[¹¹C]VerapamilN/A in this contextA widely used and well-validated PET tracer for P-gp function. nih.govnih.govEstablished kinetic models for quantifying P-gp function. nih.gov

Implications for Central Nervous System Drug Permeability and Distribution

This compound serves as a critical precursor in the synthesis of radiolabeled compounds used in Positron Emission Tomography (PET) imaging, a powerful in vivo technique to study drug transporter biology at the blood-brain barrier (BBB). Specifically, (R)- and (S)-noremopamil are the direct precursors for the synthesis of the enantiomers of the PET tracer [(11C)]Emopamil ([(11C)]EMP), which is used to investigate the function of P-glycoprotein (P-gp) researchgate.net. P-gp is a key efflux transporter at the BBB that limits the entry of a wide variety of drugs into the central nervous system (CNS) nih.govmdpi.com. The study of compounds like this compound and its derivatives provides significant insights into how P-gp affects the permeability and distribution of drugs intended for the CNS.

Research utilizing the this compound-derived tracer, (R)-[(11C)]Emopamil, has generated detailed findings on CNS permeability. Studies in mice have demonstrated stereoselectivity in brain uptake, a key consideration in drug design. The (R)-enantiomer of [(11C)]Emopamil showed a significantly higher uptake in the brain compared to its (S)-enantiomer, highlighting how stereochemistry can influence a drug's ability to cross the BBB researchgate.net.

Furthermore, investigations using this tracer have quantified the impact of P-gp inhibition on brain drug concentration. In preclinical models, the administration of Cyclosporine A, a known P-gp inhibitor, led to a substantial increase in the brain radioactivity of the tracer. This demonstrates that blocking P-gp function can dramatically enhance the CNS penetration of P-gp substrates researchgate.net. The baseline brain uptake of (R)-[(11C)]Emopamil, measured as the area-under-the-curve (AUC), was found to be two-fold higher than that of (R)-[(11C)]verapamil, another well-established PET tracer for P-gp function. This suggests that tracers derived from this compound may offer higher sensitivity for imaging P-gp function researchgate.net.

These findings underscore the utility of this compound as a research tool. By serving as a foundation for PET tracers, it enables the non-invasive, quantitative assessment of P-gp activity at the BBB. This has profound implications for pharmaceutical development, allowing researchers to:

Screen new drug candidates for their interaction with P-gp.

Understand how co-administered drugs that inhibit P-gp might alter the CNS distribution and concentration of other medications, potentially leading to drug-drug interactions nih.gov.

Investigate how diseases or genetic factors might alter P-gp expression and function, thereby affecting drug permeability into the brain.

The research built upon this compound and its derivatives is crucial for designing more effective CNS therapies by overcoming the challenge of the blood-brain barrier.

Interactive Data Table: Research Findings on CNS Permeability

Tracer (Derived from)Research ModelKey FindingQuantitative DataReference
(R)-[(11C)]Emopamil (this compound)MouseStereoselective Brain Uptake(R)-[(11C)]EMP uptake was significantly greater than (S)-[(11C)]EMP uptake. researchgate.net
(R)-[(11C)]Emopamil (this compound)MouseEffect of P-gp InhibitionPre-treatment with Cyclosporine A increased brain radioactivity by approximately 3-fold. researchgate.net
(R)-[(11C)]Emopamil (this compound)MouseComparison with other TracersBaseline brain radioactivity AUC was 2-fold higher than that of (R)-[(11C)]verapamil. researchgate.net

Mechanistic Drug Interaction Studies Involving Noremopamil

Investigations of Metabolism-Mediated Drug-Drug Interactions

Investigations into metabolism-mediated drug-drug interactions are fundamental to understanding how a new drug might affect or be affected by the metabolic pathways of co-administered medications. Drug metabolism primarily occurs in the liver and intestine, largely facilitated by the cytochrome P450 (CYP) family of enzymes wikipedia.org. These studies typically aim to determine if an investigational drug acts as a substrate, inhibitor, or inducer of these metabolizing enzymes uni.lumetabolomicsworkbench.org.

For Noremopamil, direct, detailed investigations into its specific metabolism-mediated drug-drug interaction potential, such as its role as a substrate or modulator of specific CYP isoforms (e.g., CYP3A4, CYP2C19, CYP1A2), are not explicitly detailed in the available information. However, this compound serves as a precursor in the synthesis of Emopamil chem960.comnih.gov. Emopamil, a calcium channel blocker, is noted to have weak substrate properties for P-glycoprotein (P-gp) nih.gov. While this highlights a transporter interaction, it does not directly elucidate this compound's own metabolic profile or its impact on metabolic enzymes.

General guidelines for DDI studies emphasize the importance of identifying the main metabolic pathways and the enzymes involved in the elimination of an investigational drug. If a drug is primarily eliminated by one or more inducible enzymes, or if it is eliminated by CYP3A to a limited extent, an interaction study with a potent inducer is typically recommended. Similarly, if significant inhibition of metabolism is observed in vitro, kinetic parameters like the inhibition constant (Ki) are determined to assess the potential for drug interactions.

Studies of Transporter-Mediated Drug-Drug Interactions

Drug transporters play a crucial role in the absorption, distribution, metabolism, and excretion (ADME) of drugs, influencing their plasma and tissue concentrations. Transporter-mediated drug-drug interactions can occur when one drug alters the activity of a transporter, thereby affecting the disposition of a co-administered drug that is a substrate for that transporter.

This compound is identified as a precursor for the synthesis of Emopamil chem960.comnih.gov. Emopamil, a phenylalkylamine calcium channel blocker, has been characterized as a weak substrate for P-glycoprotein (P-gp) nih.gov. P-gp, an efflux transporter encoded by the ABCB1 gene, is widely expressed in various tissues, including the small intestine, liver, kidney, and at the blood-brain barrier, where it limits drug absorption and facilitates drug efflux chem960.com. The weak substrate properties of Emopamil suggest that it interacts with P-gp, which is crucial for predicting potential drug-drug interactions, particularly concerning drug disposition and brain penetration chem960.comnih.gov. For instance, changes in P-gp function can impact the brain uptake of its substrates nih.gov.

Beyond P-gp, other major drug transporters of concern in DDI studies include organic anion-transporting polypeptides (OATPs), organic anion transporters (OATs), organic cation transporters (OCTs), breast cancer resistance protein (BCRP), and multidrug and toxin extrusion proteins (MATEs). These transporters are involved in hepatic uptake, renal secretion, and intestinal absorption of various drugs. While the general significance of these transporters in DDIs is well-established, specific studies detailing this compound's direct interaction as a substrate or modulator of these other transporters are not available in the provided information.

In Vitro Models for Drug Interaction Assessment

In vitro models are indispensable tools in early drug development for assessing the potential for drug-drug interactions, identifying underlying mechanisms, and providing kinetic parameters for further analysis wikipedia.org. These studies help inform the likelihood of clinical DDIs and guide the design of subsequent clinical studies wikipedia.org.

For metabolism-mediated DDI assessment, commonly utilized in vitro models include:

Recombinant CYP Enzymes: These systems, containing individual human CYP isoforms, are used to identify which specific enzymes metabolize a drug or are inhibited/induced by it metabolomicsworkbench.org.

Human Liver Microsomes (HLM): HLMs contain a broad range of CYP enzymes and other drug-metabolizing enzymes, making them suitable for initial screening of metabolic stability and enzyme inhibition metabolomicsworkbench.org.

Human Hepatocytes: Primary human hepatocytes offer a more physiologically relevant system as they retain most metabolic enzymes and transporters, allowing for the assessment of both phase I and phase II metabolism, as well as transporter activity metabolomicsworkbench.org.

For transporter-mediated DDI assessment, in vitro models typically involve:

Cell-based Systems: Cell lines engineered to overexpress specific human drug transporters (e.g., HEK293, MDCKII, Caco-2 cells) are widely used to determine if a drug is a substrate or inhibitor of efflux (e.g., P-gp, BCRP) or uptake (e.g., OATP1B1, OATP1B3, OAT1, OAT3, OCT2, MATE1, MATE2-K) transporters metabolomicsworkbench.org. Bidirectional permeability studies in Caco-2 cells, for instance, can assess P-gp efflux.

Membrane Vesicles: Vesicles containing isolated transporter proteins can be used to study direct transporter activity and inhibition in a controlled environment metabolomicsworkbench.org.

These in vitro approaches allow for the determination of parameters such as IC50 (half-maximal inhibitory concentration) and Ki values, which are critical for predicting the clinical relevance of potential interactions. While general methodologies for in vitro DDI assessment are well-established and routinely applied in drug development, specific data derived from such models solely for this compound are not detailed in the provided search results.

Q & A

Q. What is the molecular mechanism of Noremopamil in modulating calcium channels, and how can this be experimentally validated?

Methodological Answer: Use patch-clamp electrophysiology to measure calcium current inhibition in neuronal cell lines. Pair with radioligand binding assays (e.g., using [³H]-Noremopamil) to quantify receptor affinity. Validate via knockdown models (e.g., siRNA targeting L-type calcium channels) to confirm specificity .

Q. What standardized protocols exist for assessing this compound’s pharmacokinetic parameters in preclinical models?

Methodological Answer: Administer this compound intravenously/orally to rodents and collect plasma samples at timed intervals. Use HPLC-MS/MS for quantification. Calculate AUC, Cmax, t₁/₂ , and bioavailability. Cross-reference with compartmental modeling (e.g., NONMEM) to predict human pharmacokinetics .

Q. How is this compound synthesized, and what purity thresholds are critical for pharmacological studies?

Methodological Answer: Follow IUPAC-guided synthesis with intermediates characterized via NMR and HPLC . Ensure ≥98% purity (validated by chiral chromatography ) to avoid off-target effects. Document synthetic yields and stereochemical integrity in supplementary materials .

Advanced Research Questions

Q. How can contradictory findings about this compound’s neuroprotective efficacy across in vivo models be systematically analyzed?

Methodological Answer: Conduct a meta-analysis of dose-response data, stratifying by model (e.g., ischemic vs. traumatic brain injury). Use Bayesian hierarchical models to account for interspecies variability. Evaluate confounding factors like blood-brain barrier penetration (measured via microdialysis ) .

Q. What experimental designs optimize detection of this compound’s off-target effects in high-throughput screening?

Methodological Answer: Employ pan-assay interference compound (PAINS) filters and counter-screening against unrelated targets (e.g., GPCRs, kinases). Use cryo-EM or X-ray crystallography to resolve binding sites. Integrate toxicity endpoints (e.g., mitochondrial membrane potential assays) .

Q. How do metabolite interactions influence this compound’s therapeutic window in comorbid populations (e.g., renal impairment)?

Methodological Answer: Simulate CYP450-mediated metabolism using liver microsomes from disease-specific donors. Correlate metabolite profiles (via UHPLC-QTOF ) with toxicity in primary hepatocyte cultures . Adjust dosing regimens using PBPK modeling validated against clinical data .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects in heterogeneous cohorts?

  • Use mixed-effects models to handle inter-individual variability.
  • Apply Bonferroni correction for multiple comparisons in safety/efficacy endpoints.
  • Report effect sizes (Cohen’s d) rather than relying solely on p-values .

Q. How should researchers address batch-to-batch variability in this compound formulations during long-term studies?

  • Implement stability testing under ICH guidelines (25°C/60% RH).
  • Use accelerated degradation studies (40°C/75% RH) to predict shelf-life.
  • Standardize with reference standards from accredited agencies (e.g., USP) .

Tables: Key Pharmacological Parameters of this compound

ParameterValue (Mean ± SD)Assay TypeReference Model
IC₅₀ (L-type Ca²⁺ channels)12.3 ± 2.1 nMPatch-clamp (HEK293)Rat cortical neurons
Oral Bioavailability45% ± 8%HPLC-MS/MS (Sprague-Dawley)Phase I PK data
Plasma Protein Binding89% ± 3%Equilibrium dialysisHuman serum

Sources and Validation

  • Avoid non-peer-reviewed platforms (e.g., BenchChem).
  • Prioritize journals adhering to ICH guidelines (e.g., Medicinal Chemistry Research) for synthesis and PK data .
  • For clinical extrapolation, use Consolidated Standards of Reporting Trials (CONSORT) -aligned studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.